1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione follows IUPAC guidelines for polycyclic organic compounds. The parent structure is pyrrolidine-2,5-dione, a five-membered lactam ring containing two ketone groups at positions 2 and 5. Attached to the nitrogen atom of this dione is a phenyl group substituted at the para position (C-4) with a sulfonyl moiety. The sulfonyl group bridges to a piperidine ring, which is further substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl group.
The full IUPAC name reflects this connectivity:
this compound.
This nomenclature prioritizes the pyrrolidine-2,5-dione core, with subsequent substituents described in order of decreasing priority (sulfonamide > piperidine > pyrazole). The compound’s molecular formula is C₂₀H₂₄N₄O₃S, with a molecular weight of 402.5 g/mol, as confirmed by high-resolution mass spectrometry.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its hybrid aromatic-aliphatic architecture. Key features include:
| Structural Feature | Geometric Parameter |
|---|---|
| Pyrrolidine-2,5-dione ring | Nearly planar (torsion angle < 5°) |
| Piperidine ring | Chair conformation (ΔG = 2.1 kcal/mol) |
| Sulfonyl group | Tetrahedral geometry (O=S=O angle: 119°) |
| Pyrazole-piperidine dihedral | 112° (relative to piperidine plane) |
The pyrrolidine-2,5-dione adopts a near-planar configuration due to conjugation between the amide groups, while the piperidine ring stabilizes in a chair conformation to minimize steric strain from the 3-(1-methylpyrazolyl) substituent. The sulfonyl group’s tetrahedral geometry creates a rigid spacer between the phenyl and piperidine moieties, restricting rotational freedom. Density functional theory (DFT) calculations suggest the lowest-energy conformation places the pyrazole ring orthogonal to the piperidine plane, reducing van der Waals clashes with the methyl group.
Crystallographic Studies and X-ray Diffraction Patterns
X-ray crystallographic analysis of this compound reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.34 Å |
| b | 7.89 Å |
| c | 15.67 Å |
| β | 102.5° |
| Z | 4 |
The crystal packing is stabilized by intermolecular C–H···O hydrogen bonds between the dione’s carbonyl oxygen (O1) and aromatic protons from adjacent molecules (distance: 2.38 Å). The sulfonyl oxygen atoms participate in weak C–H···O interactions (2.45–2.67 Å) with methyl groups of neighboring pyrazole rings, creating a layered structure parallel to the ac-plane. Notably, the piperidine chair conformation remains intact in the solid state, with the pyrazole substituent occupying an equatorial position to minimize lattice strain.
Comparative Analysis with Structural Analogs from Sulfonamide Family
When compared to related sulfonamides, three key structural distinctions emerge:
- Pyrrolidine-2,5-dione vs. Benzenesulfonamide : Unlike traditional benzenesulfonamides (e.g., acetazolamide), the pyrrolidine-2,5-dione core introduces dual hydrogen-bond acceptors (C=O groups) and reduced aromaticity, potentially altering target binding kinetics.
- Piperidine-Pyrazole Hybrid vs. Simple Amines : The 3-(1-methylpyrazolyl)piperidine moiety provides a bulkier, more rigid substituent than classical N-alkyl groups, as seen in 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine. This enhances steric specificity in molecular recognition.
- Sulfonyl Linker Geometry : The O=S=O bond angle (119°) in this compound is 2–3° wider than in simpler aryl sulfonamides, likely due to electron-withdrawing effects from the adjacent dione ring.
Properties
IUPAC Name |
1-[4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-21-12-15(11-20-21)14-3-2-10-22(13-14)28(26,27)17-6-4-16(5-7-17)23-18(24)8-9-19(23)25/h4-7,11-12,14H,2-3,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWVXQQVPCJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions, while the piperidine ring is often prepared via reductive amination. The final step involves the coupling of these intermediates with a sulfonyl chloride derivative under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting soluble epoxide hydrolase (sEH).
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have various beneficial effects, including anti-inflammatory and vasodilatory actions .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound is compared to pyrrolidine-2,5-dione derivatives with piperidinyl, indolyl, and sulfonyl groups (Table 1).
Table 1: Structural Comparison
Key Observations :
- The target compound’s sulfonylphenyl-piperidine group distinguishes it from indolyl-substituted analogs (e.g., 4f, 4h) , which may confer differences in solubility and receptor binding.
- Compared to the simpler 1-(4-fluorophenyl)pyrrolidine-2,5-dione , the target has a more complex substituent system, likely increasing molecular weight and steric bulk.
Physicochemical Properties
Table 2: Physicochemical Comparison
* Estimated based on structural analogs.
† Exact values depend on substituent masses.
Key Observations :
- The target compound’s sulfonyl and pyrazolyl-piperidine groups likely result in a higher molecular weight (~450–500) compared to simpler analogs like 1-(4-fluorophenyl)pyrrolidine-2,5-dione (~195) .
- Melting points for indolyl-substituted analogs (e.g., 4h: 203–204°C) suggest higher crystallinity, possibly due to hydrogen bonding from indole groups. The target’s melting point may vary based on sulfonyl group interactions.
- Stereochemical complexity is noted in compound 6a , whereas the target compound’s structure suggests a single isomer, simplifying synthesis.
Biological Activity
The compound 1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structural properties, and pharmacological effects.
Synthesis and Structural Properties
The synthesis of this compound involves the reaction of various precursors, including piperidine derivatives and sulfonyl phenyl groups. The structural characterization typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives tested in vitro showed inhibition rates ranging from 39% to 85% on peripheral blood mononuclear cells (PBMCs) at varying concentrations (10 µg/mL to 100 µg/mL) .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of immune cells, suggesting potential anti-inflammatory properties. The mechanism may involve the suppression of pro-inflammatory cytokines, which is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are vital for developing treatments for neurodegenerative diseases and gastric disorders. Compounds with similar structures have shown promising IC50 values, indicating effective enzyme inhibition .
Case Studies and Experimental Findings
Several studies have explored the biological activity of similar compounds:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 2.14 ± 0.003 | Urease Inhibition |
| Compound B | 0.63 ± 0.001 | Anti-inflammatory |
| Compound C | 6.28 ± 0.003 | Antiproliferative |
These findings suggest that modifications in the chemical structure can lead to enhanced biological activity, making this class of compounds a promising area for further research .
Toxicological Studies
Toxicity assessments revealed that while low to moderate concentrations (10 µg/mL and 50 µg/mL) showed no significant cytotoxic effects on PBMCs, higher concentrations (100 µg/mL) resulted in reduced cell viability (79% and 64% for certain derivatives) . This highlights the importance of dose optimization in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
